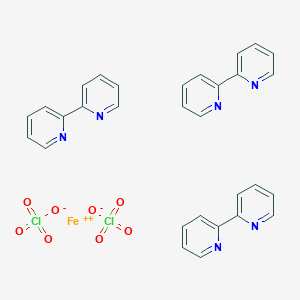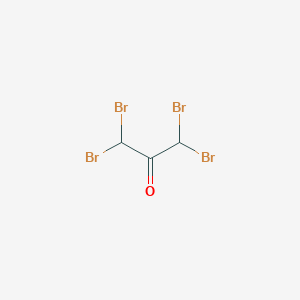
Iron(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, (OC-6-11)-, diperchlorate
Übersicht
Beschreibung
Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate is a coordination complex that features iron in the +2 oxidation state. This compound is known for its vibrant color and its ability to form stable complexes with bipyridine ligands. It is widely used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate typically involves the reaction of iron(II) salts with 2,2’-bipyridine in the presence of perchloric acid. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) in the presence of strong oxidizing agents.
Reduction: The compound can be reduced back to iron(II) from iron(III) using reducing agents.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
Oxidation: Iron(III) complexes with bipyridine ligands.
Reduction: Reformation of the iron(II) complex.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a model compound for studying electron transfer processes and coordination chemistry.
Biology: The compound is used in biochemical assays to study redox reactions and enzyme activities.
Industry: The compound is used in the development of sensors and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate exerts its effects involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. The bipyridine ligands stabilize the iron center and enhance its reactivity. Molecular targets include various enzymes and proteins that participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate is unique due to its stability and reactivity. Similar compounds include:
Iron(2+), tris(4,4’-dimethyl-2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate: This compound features methyl-substituted bipyridine ligands, which can alter its electronic properties.
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate: This complex uses phenanthroline ligands instead of bipyridine, resulting in different reactivity and stability profiles.
These comparisons highlight the unique properties of Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
iron(2+);2-pyridin-2-ylpyridine;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClHO4.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFYRRXOZJMNFC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2FeN6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15025-74-8 (Parent) | |
| Record name | 2,2'-Bipyridine ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015388484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065880 | |
| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15388-48-4 | |
| Record name | 2,2'-Bipyridine ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015388484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, perchlorate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2'-bipyridine-N,N')iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















